molecular formula C18H23N5O3 B14593379 1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one CAS No. 61220-28-8

1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one

Katalognummer: B14593379
CAS-Nummer: 61220-28-8
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: GQFDFEREPBNLFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features a unique combination of indole, piperidine, and imidazolidinone moieties. The presence of these functional groups makes it an interesting subject for research in various fields, including medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the nitro group at the 5-position.

The next step involves the alkylation of the indole derivative with a piperidine derivative. This can be achieved using standard alkylation techniques, such as the use of alkyl halides in the presence of a base . The final step is the formation of the imidazolidinone ring, which can be accomplished through a cyclization reaction involving the piperidine derivative and a suitable carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yields and purity of the final product .

Wirkmechanismus

The mechanism of action of 1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . The piperidine and imidazolidinone moieties contribute to the compound’s overall biological activity by enhancing its binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is unique due to its combination of indole, piperidine, and imidazolidinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Eigenschaften

CAS-Nummer

61220-28-8

Molekularformel

C18H23N5O3

Molekulargewicht

357.4 g/mol

IUPAC-Name

1-[1-[2-(5-nitro-1H-indol-3-yl)ethyl]piperidin-4-yl]imidazolidin-2-one

InChI

InChI=1S/C18H23N5O3/c24-18-19-6-10-22(18)14-4-8-21(9-5-14)7-3-13-12-20-17-2-1-15(23(25)26)11-16(13)17/h1-2,11-12,14,20H,3-10H2,(H,19,24)

InChI-Schlüssel

GQFDFEREPBNLFM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1N2CCNC2=O)CCC3=CNC4=C3C=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.